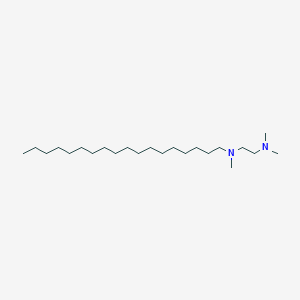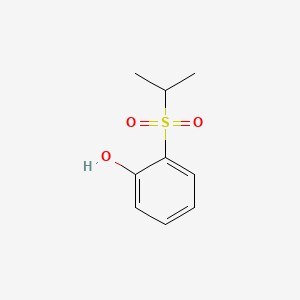
2-(Isopropylsulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylsulfonyl)phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its sulfonyl group (-SO2-) attached to the aromatic ring via an isopropyl group. Phenolic compounds are widely used in various industrial applications due to their chemical properties, including their ability to act as antioxidants, antimicrobials, and intermediates in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylsulfonyl)phenol can be achieved through several methods. One common approach involves the sulfonation of phenol with isopropyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is noted for its mild and green conditions, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylsulfonyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are commonly used reducing agents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Scientific Research Applications
2-(Isopropylsulfonyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isopropylsulfonyl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the activity of essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
2-(Isopropylsulfonyl)phenol can be compared with other phenolic compounds such as thymol and eugenol:
Uniqueness
This compound is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
List of Similar Compounds
- Thymol (2-isopropyl-5-methylphenol)
- Eugenol (4-allyl-2-methoxyphenol)
- Phenol (hydroxybenzene)
Properties
CAS No. |
29725-22-2 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-propan-2-ylsulfonylphenol |
InChI |
InChI=1S/C9H12O3S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7,10H,1-2H3 |
InChI Key |
IWURHIKBBLCEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester](/img/structure/B14073346.png)
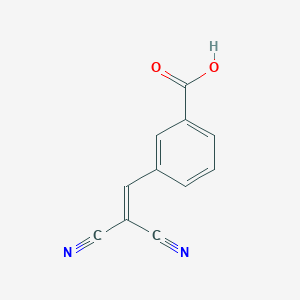
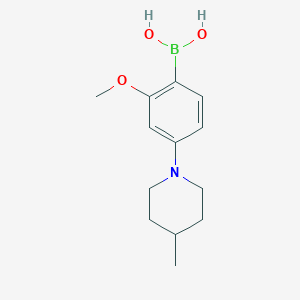
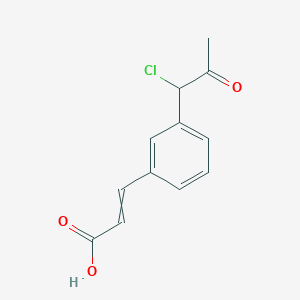
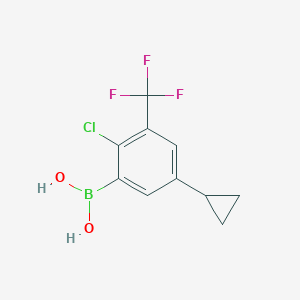
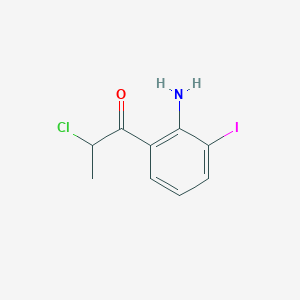
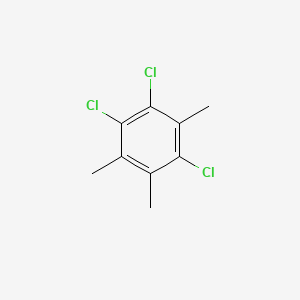
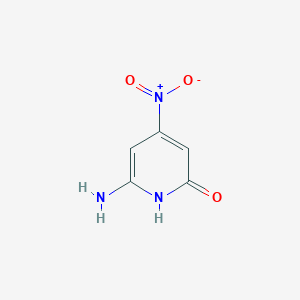
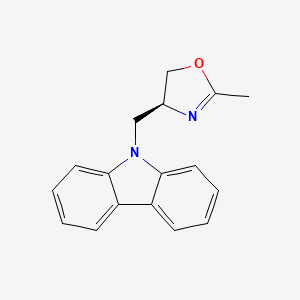
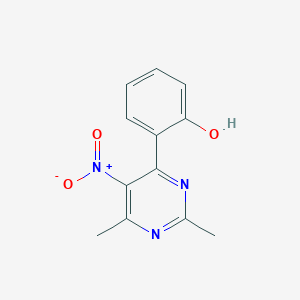
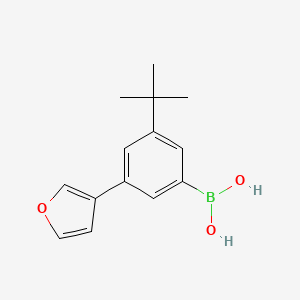
![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)
